molecular formula C10H14O5 B13837828 (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate

Cat. No.: B13837828
M. Wt: 214.21 g/mol
InChI Key: UJNBXNWRTVYPJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate typically involves the following steps:

    Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxy compound, with an acid catalyst.

    Acetylation: The introduction of acetyl groups is carried out using acetic anhydride in the presence of a base such as pyridine. This step ensures the formation of the acetylated product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the cyclization and acetylation reactions.

    Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and yield.

    Purification Units: Industrial purification units, such as large-scale chromatography columns, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-5-oxooxolan-2-yl) acetate: Similar structure but with a methyl group instead of an acetyl group.

    3-Acetylquinoline: Contains an acetyl group but has a quinoline ring instead of an oxolan ring.

    3-Acetyl-1,3,4-oxadiazoline: Contains an oxadiazoline ring instead of an oxolan ring.

Uniqueness

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate is unique due to its specific oxolan ring structure with acetyl and dimethyl substitutions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(3-acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate

InChI

InChI=1S/C10H14O5/c1-5-8(13)15-9(14-7(3)12)10(5,4)6(2)11/h5,9H,1-4H3

InChI Key

UJNBXNWRTVYPJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C1(C)C(=O)C)OC(=O)C

Origin of Product

United States

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